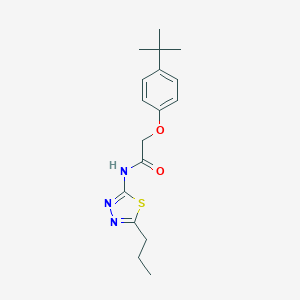![molecular formula C20H11BrF3N3O3S B284642 (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one is not fully understood. However, studies suggest that it may work by inhibiting various signaling pathways involved in cancer cell growth and survival. It may also work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. It has also been shown to decrease the expression of certain proteins involved in cancer cell survival, such as Bcl-2 and survivin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one in lab experiments is its potential as a therapeutic agent. Its anticancer, anti-inflammatory, and antioxidant properties make it a promising compound for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action, in order to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics, in order to determine the most effective dosage and administration route. Additionally, further research is needed to explore its potential in the treatment of various diseases, such as cancer and inflammatory conditions.
Méthodes De Synthèse
The synthesis of (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one involves the reaction of 5-bromo-2-oxoindole-3-acetic acid with thiosemicarbazide and trifluoroacetic anhydride. This reaction leads to the formation of the thiazolone ring, which is a key structural feature of the compound. The final step involves the reaction of the thiazolone product with 3-(trifluoromethyl)aniline to form the desired compound.
Applications De Recherche Scientifique
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one has shown promise in scientific research as a potential therapeutic agent. Studies have shown that this compound has anticancer properties, with the ability to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related conditions.
Propriétés
Formule moléculaire |
C20H11BrF3N3O3S |
|---|---|
Poids moléculaire |
510.3 g/mol |
Nom IUPAC |
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H11BrF3N3O3S/c1-9(28)27-14-6-5-11(21)8-13(14)15(18(27)30)16-17(29)26-19(31-16)25-12-4-2-3-10(7-12)20(22,23)24/h2-8H,1H3,(H,25,26,29)/b16-15- |
Clé InChI |
IQWPVWHYWUHBAK-NXVVXOECSA-N |
SMILES isomérique |
CC(=O)N1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)/C1=O |
SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)C1=O |
SMILES canonique |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)



![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
